4-Bromo-2,3-difluorobenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, carbonylation reactions, and chlorosulfonation. For instance, a nickel-catalyzed one-pot carbonylation reaction of 2-bromobenzenesulfonyl chlorides with alkynes is used to synthesize thiochromenones . Another synthesis route involves a three-step process starting from commercially available 3-bromobenzotrifluoride to produce a key building block of penoxsulam . Additionally, an alternate synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported, which is used for the preparation of pesticides .
Molecular Structure Analysis
The molecular structure of related compounds, such as di(4-bromobenzenesulfonyl)amine, has been determined by low-temperature single-crystal X-ray diffraction. Two polymorphs with different conformations and intermolecular interactions have been identified . These interactions include N-H...O hydrogen bonds, Br...O interactions, and π...π stacking, which contribute to the stability and packing of the crystal structures.
Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. For example, they can participate in carbonylative transformations to produce thiochromenones , or they can be used in nucleophilic aromatic substitution reactions . The presence of halogen substituents on the benzene ring can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Bromo-2,3-difluorobenzenesulfonyl chloride" are not detailed in the provided papers, sulfonyl chlorides generally exhibit high reactivity due to the presence of the sulfonyl chloride group. The halogen substituents on the benzene ring can affect properties such as boiling point, melting point, and solubility. The crystal structures of related compounds suggest that intermolecular interactions can significantly influence the solid-state properties .
Scientific Research Applications
Application in Organic Synthesis
4-Bromo-2,3-difluorobenzenesulfonyl chloride demonstrates significant potential in organic synthesis, particularly in palladium-catalyzed reactions. It serves as a coupling partner in the direct arylation of heteroaromatics, enabling the creation of arylated heteroarenes without cleaving the C–Br bonds. This characteristic allows for subsequent transformations, broadening its utility in complex synthetic pathways (Skhiri et al., 2015). Additionally, it's utilized in palladium-catalyzed desulfitative Heck type reactions with alkenes, leading to β-arylated Heck type products while preserving the integrity of the C–Br and C–I bonds, thereby allowing for further modifications (Skhiri et al., 2016).
Application in Derivatization and Sensitivity Enhancement in LC–MS
4-Bromo-2,3-difluorobenzenesulfonyl chloride is involved in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). It reacts with estrogens to increase their detection responses significantly, thereby improving the sensitivity and reliability of LC–MS in analyzing biological fluids, which is crucial for various diagnostic applications (Higashi et al., 2006).
Application in Solid-Phase Synthesis
In solid-phase synthesis, polymer-supported benzenesulfonamides derived from 4-Bromo-2,3-difluorobenzenesulfonyl chloride and other related compounds are used as key intermediates. These intermediates facilitate different chemical transformations, including unusual rearrangements, to produce various privileged scaffolds. This application underscores the compound's versatility in chemical synthesis and its contribution to generating diverse molecular structures (Fülöpová & Soural, 2015).
Application in Therapeutic Fields
4-Bromo-2,3-difluorobenzenesulfonyl chloride derivatives are used in the synthesis of compounds with potential therapeutic applications. For instance, derivatives like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, demonstrating significant inhibitory effects against enzymes like acetylcholinesterase and α-glucosidase. Such enzyme inhibitors have potential applications in treating various diseases, including Alzheimer's and diabetes (Riaz, 2020).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3-difluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMNOYQJCUQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242783 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluorobenzenesulfonyl chloride | |
CAS RN |
1133123-00-8 | |
Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133123-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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